molecular formula C21H23ClF3NO2 B606354 BRD5814 CAS No. 1953181-29-7

BRD5814

Número de catálogo: B606354
Número CAS: 1953181-29-7
Peso molecular: 413.87
Clave InChI: MLQFCCRYUWOUAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The Paradigm of Biased Agonism and Antagonism at GPCRs

Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate a specific subset of a receptor's downstream signaling pathways over others. nih.govfrontiersin.org This phenomenon has revolutionized the traditional understanding of GPCR signaling and opened new avenues for drug discovery. nih.gov Instead of simply turning a receptor on or off, biased ligands can sculpt the receptor's response, favoring pathways that lead to therapeutic effects while avoiding those that cause adverse effects. frontiersin.orgahajournals.org

The classical view of GPCR function was a two-state model where a receptor existed in either an inactive (off) or active (on) state. nih.gov It was believed that all agonists binding to a specific receptor would stabilize the same active conformation, leading to a uniform cellular response. nih.gov However, accumulating evidence began to challenge this simple paradigm. Researchers observed that different ligands for the same receptor could produce distinct physiological outcomes, a phenomenon that could not be explained by the two-state model. nih.govnottingham.ac.uk

These observations led to the understanding that GPCRs can adopt multiple, distinct, ligand-stabilized conformations, each capable of initiating a unique signaling cascade. nih.govbiomolther.org This conceptual shift acknowledged the immense complexity of GPCR signaling and laid the groundwork for the theory of biased agonism. The term "biased agonism" was introduced to describe how a ligand could favor one signaling pathway over another at the same receptor. nottingham.ac.uk

GPCRs mediate their effects through two primary types of intracellular signaling pathways: G-protein dependent and G-protein independent. nih.govnih.gov

G-protein Dependent Signaling: This is the canonical signaling pathway for GPCRs. nih.gov Upon activation by an agonist, the GPCR recruits and activates heterotrimeric G proteins (composed of α, β, and γ subunits). acs.org The activated G protein then dissociates, and its subunits go on to modulate the activity of various downstream effectors, such as enzymes and ion channels, leading to a cellular response. wikipedia.org There are several families of G proteins (e.g., Gαs, Gαi/o, Gαq/11), and a single receptor can often couple to more than one type, adding another layer of complexity. wikipedia.orgfrontiersin.org

G-protein Independent Signaling: It is now well-established that GPCRs can also signal independently of G proteins, primarily through proteins called β-arrestins. biomolther.orgnih.gov Initially, β-arrestins were thought to only be involved in desensitizing GPCRs, a process that terminates G protein signaling. acs.org However, it is now known that upon binding to the activated receptor, β-arrestins can act as signal transducers themselves, scaffolding various signaling molecules to initiate distinct cellular pathways. nih.govnih.gov This β-arrestin-mediated signaling is a key component of biased agonism. biomolther.org

The table below summarizes the key differences between these two pathways.

FeatureG-protein Dependent SignalingG-protein Independent Signaling (β-arrestin mediated)
Primary Transducer Heterotrimeric G proteins (Gα, Gβγ)β-arrestins (β-arrestin1 and β-arrestin2)
Classical Function Initiation of second messenger cascades (e.g., cAMP, IP3/DAG)Receptor desensitization, internalization, and scaffolding of signaling complexes
Downstream Effectors Adenylyl cyclase, phospholipase C, ion channelsMAP kinases (e.g., ERK), Src kinases, Akt
Nature of Response Often rapid and transientCan be sustained and involved in long-term cellular changes

The concept of functional selectivity has profound implications for modern drug discovery. biorxiv.org By designing biased ligands, it is theoretically possible to develop medications that are more effective and have fewer side effects. ahajournals.org The goal is to create drugs that selectively activate the signaling pathway responsible for the desired therapeutic effect while simultaneously avoiding the pathways that lead to on-target adverse effects. nih.govdrugtargetreview.com

This approach offers several advantages:

Enhanced Specificity: Biased ligands provide a new level of selectivity, targeting not just a specific receptor, but a specific signaling pathway downstream of that receptor. nih.gov

Improved Safety Profile: By avoiding the activation of pathways linked to side effects, biased agonists could lead to safer medicines. ahajournals.org For example, for the μ-opioid receptor, G protein signaling is associated with analgesia, while β-arrestin signaling is linked to side effects like respiratory depression. ahajournals.org A G protein-biased agonist could therefore provide pain relief with a reduced risk of respiratory complications.

Novel Therapeutic Opportunities: Functional selectivity allows for the re-evaluation of GPCR targets that were previously considered "undruggable" due to the severe side effects of conventional agonists or antagonists. nih.gov

The development of biased ligands requires sophisticated screening platforms that can simultaneously measure activity across multiple signaling pathways to determine a compound's bias profile. biorxiv.org

Propiedades

Número CAS

1953181-29-7

Fórmula molecular

C21H23ClF3NO2

Peso molecular

413.87

Nombre IUPAC

4-(4-Chlorophenoxy)-4-methyl-1-(2-(2-(trifluoromethyl)phenoxy)ethyl)piperidine

InChI

InChI=1S/C21H23ClF3NO2/c1-20(28-17-8-6-16(22)7-9-17)10-12-26(13-11-20)14-15-27-19-5-3-2-4-18(19)21(23,24)25/h2-9H,10-15H2,1H3

Clave InChI

MLQFCCRYUWOUAD-UHFFFAOYSA-N

SMILES

FC(C1=CC=CC=C1OCCN2CCC(C)(OC3=CC=C(Cl)C=C3)CC2)(F)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BRD-5814;  BRD 5814;  BRD5814

Origen del producto

United States

Preclinical Characterization of Brd5814 As a Biased D2r Ligand

Identification and Initial Screening Methodologies

The discovery of biased ligands like BRD5814 often originates from comprehensive screening campaigns designed to identify compounds with specific signaling profiles.

High-Throughput Screening (HTS) Approaches for Biased Ligand Discovery

High-throughput screening (HTS) is a foundational method in the discovery of novel therapeutic agents, including biased ligands. nih.govresearchgate.net This approach allows for the rapid assessment of large and diverse chemical libraries for their activity at a specific biological target. nih.gov In the context of biased ligand discovery for G-protein coupled receptors (GPCRs) like the D2R, HTS campaigns are specifically designed to differentiate between G-protein and β-arrestin signaling. nih.govresearchgate.net This often involves running parallel assays for each pathway to identify "hits" that show preferential activity in one pathway over the other. nih.gov The identification of novel biased μ-opioid receptor agonists through an industrial-scale screening campaign serves as a prime example of applying HTS to find pathway-specific compounds. nih.gov

Cell-Based Assays for G-protein Activation and β-Arrestin Recruitment

Following initial HTS hits, cell-based assays are crucial for confirming and characterizing the functional selectivity of a compound. mdpi.comnih.gov These assays are designed to specifically measure the engagement of either the G-protein or the β-arrestin pathway upon ligand binding to the receptor.

For β-arrestin recruitment, various assay technologies are available, such as the PathHunter® β-Arrestin assay, which utilizes enzyme fragment complementation. nih.govdiscoverx.comnih.gov In this system, the GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). nih.gov Ligand-induced recruitment of β-arrestin to the receptor brings these two fragments together, forming an active enzyme that generates a detectable chemiluminescent signal. nih.gov This method is independent of G-protein coupling and can be used for a wide range of GPCRs. discoverx.com

To measure G-protein activation, assays often monitor the levels of downstream second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) for Gs and Gi-coupled receptors, or intracellular calcium for Gq-coupled receptors. mdpi.combiocompare.com For Gi-coupled receptors like the D2R, a decrease in cAMP levels upon ligand stimulation indicates G-protein pathway activation. nih.gov Techniques like Bioluminescence Resonance Energy Transfer (BRET) can also be employed to directly measure the interaction between the receptor and G-protein subunits. mdpi.com

Functional Selectivity Profile of BRD5814 at the D2R

The defining characteristic of BRD5814 is its functional selectivity, or biased agonism, at the dopamine (B1211576) D2 receptor. researchgate.netnih.gov This means it doesn't act as a simple on/off switch but rather directs the receptor's signaling traffic down a specific route.

Antagonistic Properties in the β-Arrestin Pathway

BRD5814 is characterized as a β-arrestin biased D2R antagonist. researchgate.netnih.govresearchgate.net This indicates that it blocks the recruitment of β-arrestin to the D2R, a key process in receptor desensitization and internalization. researchgate.netdiscoverx.com The antagonism of this pathway is a central feature of its pharmacological profile. researchgate.netnih.gov

Agonistic or Partial Agonistic Properties in G-protein Dependent Pathways

In contrast to its effects on the β-arrestin pathway, BRD5814 acts as a G-protein-biased agonist. researchgate.net This means it activates the G-protein signaling cascade downstream of the D2R. The D2R primarily couples to the Gi/o family of G-proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. nih.gov

Quantitative Ligand-Biased Signaling Analysis

To quantify the degree of bias a ligand exhibits, researchers employ specific analytical methods. One common approach is the calculation of a "bias factor," which compares the potency (EC50) and efficacy (Emax) of a ligand in the G-protein pathway relative to the β-arrestin pathway, often benchmarked against a reference compound. A method like Δlog(Emax/EC50) analysis can be used as a surrogate for more complex operational models in high-throughput settings to estimate pathway bias. nih.gov While specific quantitative bias data for BRD5814 is not detailed in the provided search results, its description as a "highly... β-arrestin biased D2R antagonist" implies a significant and measurable preference for G-protein signaling over β-arrestin blockade. nih.gov

Molecular Interactions and Structural Determinants of Bias

The functional selectivity of a ligand, such as BRD5814, is fundamentally rooted in its ability to stabilize distinct conformational states of the target receptor, thereby preferentially activating one signaling pathway over another. researchgate.net In the case of the D2R, ligands can modulate G protein-dependent (Gαi/o) signaling and G protein-independent (β-arrestin) signaling. researchgate.netresearchgate.net The structural features of BRD5814 and its specific interactions within the D2R binding pocket are crucial in determining its bias towards the β-arrestin pathway.

Ligand-Induced Conformational Dynamics of the D2R

The binding of a ligand to a G protein-coupled receptor (GPCR) like the D2R is not a static event but rather a dynamic process that induces specific conformational changes in the receptor. researchgate.net These conformational shifts are the basis of signal transduction. Biased ligands, such as BRD5814, are thought to stabilize a unique conformational ensemble of the receptor that favors interaction with one type of signaling partner (e.g., β-arrestin) over another (e.g., G proteins). researchgate.netmdpi.com

A key structural element of BRD5814 is the presence of an ortho-trifluoromethyl (CF3) moiety. researchgate.net It has been proposed that this chemical group plays a pivotal role in dictating the conformational state of the D2R upon binding. Specifically, the ortho-CF3 group is thought to sterically hinder the rotation of a key amino acid residue, histidine 393 (H393), located in the sixth transmembrane domain (TM6) of the receptor. researchgate.net This prevention of rotational movement is believed to stabilize a conformation of the receptor that is less favorable for G protein coupling, thereby contributing to the ligand's antagonistic effect on this pathway. researchgate.net

Residue-Specific Interactions Influencing Pathway Selectivity

The binding of any ligand to the D2R involves a complex network of interactions with various amino acid residues within the binding pocket. The specificity of these interactions is what ultimately determines the ligand's affinity, efficacy, and signaling bias. For D2R antagonists, a critical interaction often involves an electrostatic bond between a protonatable nitrogen atom on the ligand and the highly conserved aspartate residue at position 114 (Asp3.32) in the third transmembrane domain (TM3). nih.gov

In the context of BRD5814's bias, the interaction with Histidine 393 (His6.55) in TM6 appears to be a major determinant. researchgate.net By preventing the rotation of this residue, the ortho-CF3 group on BRD5814 likely disrupts the conformational changes in TM6 that are necessary for efficient G protein activation. The movement of TM6 is a hallmark of GPCR activation and its stabilization in a particular state can uncouple the receptor from G protein signaling.

While the interaction with H393 is a significant finding, the complete picture of all residue-specific contacts that contribute to BRD5814's β-arrestin bias requires further detailed structural elucidation. It is the sum of these specific interactions that fine-tunes the conformational landscape of the receptor and dictates its signaling output.

Computational Modeling and Docking Studies of BRD5814-D2R Binding

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between ligands and their receptors at an atomic level. plos.org These approaches allow for the prediction of ligand binding modes, the calculation of binding affinities, and the exploration of the dynamic nature of the ligand-receptor complex.

As of the current date, specific computational docking and MD simulation studies for BRD5814 bound to the D2R have not been extensively published in the public domain. However, the general principles of such studies can be inferred from work on other D2R ligands. Typically, a homology model of the D2R, often based on the crystal structure of a related GPCR like the β2-adrenergic receptor or the D3 receptor, is used as the target for docking studies. The ligand of interest is then computationally placed into the binding pocket in various orientations and conformations to identify the most energetically favorable binding pose. nih.gov

For BRD5814, such a study would be invaluable to confirm the hypothesized interaction between the ortho-CF3 group and H393. It would also help to identify other key residue contacts within the orthosteric and potentially allosteric binding pockets that contribute to its unique pharmacological profile. MD simulations could further provide insights into the stability of the BRD5814-D2R complex and the ligand-induced conformational changes over time.

In Vivo Pharmacological Evaluation of Brd5814

Translational Animal Models for Neuropsychiatric Disorders

Animal models are indispensable tools for understanding the neurobiological underpinnings of psychiatric diseases and for the preclinical evaluation of new therapeutic agents. nih.govfrontiersin.org These models aim to replicate specific behavioral or physiological aspects of human disorders, providing a platform to test the efficacy of compounds like BRD5814. frontiersin.orgnih.gov

Amphetamine-Induced Hyperlocomotion Model

The amphetamine-induced hyperlocomotion model is a widely utilized paradigm in preclinical neuropsychiatric research. nih.govfrontiersin.org Administration of amphetamine to rodents leads to a significant increase in locomotor activity, which is thought to model the hyperdopaminergic state associated with the positive symptoms of psychosis. frontiersin.orgscielo.brmedscape.com This model is valuable for screening compounds that may possess antipsychotic properties by assessing their ability to attenuate this drug-induced hyperactivity. scielo.br The behavioral changes are typically quantified using automated tracking systems in an open field arena. scielo.br

Rotarod Performance Test for Motoric Function Assessment

The rotarod test is a standard method for evaluating motor coordination, balance, and grip strength in rodents. parkinsonsroadmap.orgyoutube.comwikipedia.org Animals are placed on a rotating rod, and the latency to fall is measured as the rod's speed gradually increases. parkinsonsroadmap.orgwikipedia.org This test is crucial for assessing potential motor side effects of new drugs, a significant concern with many existing antipsychotic medications. nih.gov A compound's performance in this test helps to differentiate desired therapeutic effects from unwanted motor impairments. parkinsonsroadmap.orgnih.gov

Mouse Models of SHANK3 Duplication Disorder and Manic-like Behaviors

Mutations and duplications in the SHANK3 gene are strongly associated with neurodevelopmental disorders, including Autism Spectrum Disorder (ASD) and Phelan-McDermid syndrome. nih.govd-nb.info Mice overexpressing SHANK3 exhibit behaviors that parallel symptoms seen in patients with SHANK3 duplication syndrome, such as a heightened sensitivity to amphetamine and manic-like behaviors. texaschildrens.org These genetic models provide a valuable tool to investigate the specific neural circuits and pathological mechanisms underlying these conditions and to test the therapeutic potential of compounds aimed at correcting these abnormalities. nih.govtexaschildrens.org

Efficacy Studies in Preclinical Disease Models

Efficacy studies in preclinical models are designed to determine whether a new compound has the desired therapeutic effect in a system that mimics a human disease state. voxcan.frmdbneuro.com These studies are fundamental for advancing a compound through the drug development pipeline. precisionbiosciences.comnih.gov

Modulation of Dopamine-Induced Hyperlocomotion

Dopamine (B1211576) plays a crucial role in modulating locomotor activity. frontiersin.org The neurotransmitter's influence is complex, with different receptor subtypes and neural pathways contributing to the regulation of movement. journalaim.commdpi.com In preclinical studies, examining a compound's ability to modulate dopamine-induced hyperlocomotion provides insights into its mechanism of action at dopamine receptors and its potential as a therapeutic agent for disorders characterized by dopamine dysregulation. nih.govresearchgate.net

Impact on Exaggerated Amphetamine-Induced Hyperactivity

BRD5814 has been evaluated for its ability to mitigate the exaggerated hyperactivity induced by amphetamine, particularly in the context of genetic models relevant to neuropsychiatric disorders.

In a study utilizing a mouse model of SHANK3 duplication, which exhibits baseline hyperactivity and an exaggerated response to amphetamine, BRD5814 was tested for its efficacy. texaschildrens.org The results indicated that BRD5814 reversed both the baseline hyperactivity and the amphetamine-induced hyperactivity in these mice. texaschildrens.org This finding suggests a potential therapeutic role for BRD5814 in conditions characterized by SHANK3 overexpression and associated hyperactive behaviors.

A separate study further supports the efficacy of BRD5814 in a mouse model of amphetamine-induced hyperlocomotion. nih.govcurehunter.com This research demonstrated that BRD5814 was effective in this model, while importantly showing strongly reduced motoric side effects when assessed with the rotarod performance test. nih.gov

Interactive Data Table: Effect of BRD5814 on Hyperactivity in Shank3 Transgenic Mice

Behavioral TestTreatment GroupOutcome
Baseline LocomotionShank3 TG + BRD5814Reversal of Hyperactivity
Amphetamine-Induced HyperlocomotionShank3 TG + BRD5814Reversal of Hyperactivity

This table summarizes findings indicating that BRD5814 reversed both baseline and amphetamine-induced hyperactivity in Shank3 transgenic mice. texaschildrens.org

Interactive Data Table: Efficacy and Motoric Side Effect Profile of BRD5814

Preclinical ModelCompoundEfficacyMotoric Side Effects (Rotarod)
Amphetamine-Induced HyperlocomotionBRD5814EffectiveStrongly Reduced

This table illustrates that BRD5814 demonstrated efficacy in an amphetamine-induced hyperlocomotion model while exhibiting a favorable motor side effect profile. nih.govcurehunter.com

Neurobiological Effects of BRD5814

BRD5814 is a highly brain-penetrant antagonist of the Dopamine D2 receptor (D2R) that shows functional bias towards the β-arrestin signaling pathway. nih.govcurehunter.comacs.org Its in vivo pharmacological profile has been evaluated to understand its effects on brain neurobiology, particularly concerning its potential as a novel antipsychotic agent. nih.govmdpi.com

Target Engagement Studies via Positron Emission Tomography (PET) Imaging

To confirm that BRD5814 reaches its intended target in the central nervous system, in vivo target engagement studies were conducted using Positron Emission Tomography (PET) imaging. nih.govacs.org PET is a functional imaging technique that uses radioactive substances, known as radiotracers, to visualize and measure changes in metabolic processes, and in this context, receptor occupancy in the brain. banook.comantarosmedical.comfrontiersin.org

Research demonstrated that BRD5814 achieves good target engagement with the Dopamine D2 receptor in the brain. nih.govcurehunter.comresearchgate.net This confirmation is a critical step in the preclinical development of any CNS drug, as it provides direct evidence that the compound can cross the blood-brain barrier and bind to its molecular target in a living organism. nih.govantarosmedical.com The successful target engagement shown in these PET studies was a prerequisite for further behavioral and pharmacological testing. nih.govacs.org

Influence on Striatal Dopamine Receptor Expressing Neurons

The striatum is a critical component of the basal ganglia, deeply involved in motor control, reward, and motivation. frontiersin.org Its neuronal population is largely composed of medium-sized spiny neurons (MSNs), which are densely populated with dopamine receptors and are divided into two main pathways. frontiersin.org The striatonigral ("direct") pathway neurons primarily express the D1 dopamine receptor (D1R), while the striatopallidal ("indirect") pathway neurons mainly express the D2 dopamine receptor (D2R). frontiersin.org

BRD5814 functions as a D2R antagonist, meaning it blocks the receptor, but it does so with a specific bias. nih.govmedchemexpress.com Antipsychotic drugs traditionally antagonize both G-protein dependent (Gαi/o) signaling and G-protein independent (β-arrestin) signaling at the D2R. nih.gov However, BRD5814 is a β-arrestin biased D2R antagonist. nih.govmdpi.com This functional selectivity suggests that BRD5814 preferentially inhibits the β-arrestin signaling cascade downstream of D2R activation, while having a lesser effect on the G-protein pathway. nih.gov

By selectively targeting the D2R-expressing neurons in the striatum, BRD5814 modulates the indirect pathway. nih.govfrontiersin.org Recent studies suggest that biasing antagonism towards the β-arrestin pathway at the D2R could be the primary driver of antipsychotic efficacy. nih.govresearchgate.net This selective influence on striatal neurons expressing the D2 receptor is believed to contribute to its therapeutic effects while potentially reducing the motor side effects associated with less selective D2R antagonists. nih.govmdpi.com

Synaptic Neurotransmission and Dendritic Spine Morphology Modulation

Neurotransmission in the striatum is heavily modulated by dopamine acting on G protein-coupled receptors (GPCRs) like the D2R. frontiersin.orgnih.gov These receptors trigger intracellular signaling pathways that ultimately influence synaptic transmission. nih.gov BRD5814, as a β-arrestin biased D2R antagonist, directly modulates these signaling events. nih.gov By selectively blocking the β-arrestin pathway associated with the D2R, it alters the downstream synaptic signaling that is thought to be hyperactive in certain psychiatric conditions. nih.govnih.gov This selective modulation of synaptic neurotransmission is a key aspect of its mechanism of action. nih.gov

Dendritic spines are small protrusions on dendrites that are the primary location of excitatory synapses and are crucial for synaptic plasticity. frontiersin.orgnih.govbiorxiv.org Their shape and size can change in response to neuronal activity, which is a process fundamental to learning and memory. epfl.chescholarship.org While the modulation of D2R signaling by compounds like BRD5814 inherently affects synaptic function, specific research detailing the direct effects of BRD5814 on dendritic spine morphology has not been extensively reported in the reviewed literature. The compound's influence is primarily characterized at the level of intracellular signaling cascades that regulate synaptic transmission. nih.govnih.gov

Advanced Mechanistic Studies of Brd5814 Action

Downstream Signaling Cascade Elucidation

The binding of a ligand to a G protein-coupled receptor (GPCR) like the D2R can trigger multiple downstream signaling cascades. wikipedia.orgnih.govresearchgate.net The specific pathways activated depend on the ligand and its ability to stabilize particular receptor conformations. researchgate.net In the case of BRD5814, its biased antagonism at the D2R leads to a distinct pattern of downstream signaling events.

Impact on cAMP Accumulation

The canonical D2R signaling pathway involves coupling to Gαi/o proteins, which inhibits the activity of adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.netmdpi.com As a β-arrestin biased antagonist, BRD5814's primary action is not on the G-protein pathway. acs.orgresearchgate.net Therefore, it is not expected to directly stimulate cAMP accumulation. In fact, studies on D2R antagonists show they block the effects of agonists that would typically suppress cAMP. mdpi.com The activation of D1-like dopamine (B1211576) receptors, in contrast, stimulates adenylyl cyclase and increases intracellular cAMP. mdpi.comrndsystems.com This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets. mdpi.comscienceopen.com

Regulation of ERK1/2 Phosphorylation

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular processes like proliferation, differentiation, and survival. thermofisher.comnih.govwikipedia.orgresearchgate.net The activation of this pathway is often mediated by β-arrestins, which can act as scaffolds for signaling complexes. nih.govmdpi.comabcam.com The activation of ERK1/2 requires phosphorylation of specific threonine and tyrosine residues by upstream kinases MEK1 and MEK2. thermofisher.comnih.govwikipedia.org

BRD5814, being a β-arrestin biased ligand, is expected to modulate ERK1/2 phosphorylation. acs.orgresearchgate.net The recruitment of β-arrestin to the D2R can initiate a signaling cascade that leads to the activation of ERK1/2. mdpi.comabcam.com This is a distinct mechanism from G-protein mediated signaling and is a key feature of biased agonism/antagonism. researchgate.net

Table 1: Impact of BRD5814 on Downstream Signaling Pathways

Pathway Component Effect of BRD5814 Primary Mediating Protein
cAMP Accumulation Indirect/Antagonistic Gαi/o (by blocking agonists)

Modulation of DARPP-32 Pathway

Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32), is a crucial integrator of dopamine and other neurotransmitter signaling in the brain, particularly in the striatum. wikipedia.orgmdpi.comrndsystems.comscienceopen.com Its function is tightly regulated by its phosphorylation state at different residues. rndsystems.comresearchgate.net

Phosphorylation of DARPP-32 at threonine 34 (Thr34) by PKA converts it into a potent inhibitor of protein phosphatase-1 (PP1). mdpi.comrndsystems.comresearchgate.net This pathway is typically activated by D1 receptor stimulation, which increases cAMP and activates PKA. mdpi.comrndsystems.com Conversely, dopamine acting on D2-like receptors can lead to the dephosphorylation of DARPP-32 at Thr34 by activating the protein phosphatase calcineurin. rndsystems.com

As a D2R antagonist, BRD5814 would be expected to block the D2R-mediated dephosphorylation of DARPP-32. researchgate.net By antagonizing the D2R, BRD5814 could indirectly lead to a state where the phosphorylation of DARPP-32 at Thr34 is favored, especially in the presence of D1 receptor activation. This modulation of the DARPP-32 pathway is a key aspect of its potential therapeutic effects. researchgate.net

Interplay with GPCR Kinases (GRKs) and β-Arrestins

The interaction between GPCRs, GPCR kinases (GRKs), and β-arrestins is fundamental to the regulation of GPCR signaling. wikipedia.orgnih.govnih.govmdpi.com This process, known as desensitization, involves the phosphorylation of the activated receptor by a GRK, which then promotes the binding of a β-arrestin. wikipedia.orgnih.govnih.gov

Role of GRKs in D2R Phosphorylation and β-Arrestin Recruitment

Upon agonist activation, GPCRs undergo a conformational change that allows for their phosphorylation by GRKs at serine and threonine residues within the intracellular loops and C-terminal tail. wikipedia.orgnih.govnih.gov This phosphorylation event increases the receptor's affinity for β-arrestins. wikipedia.org The binding of β-arrestin sterically hinders the coupling of the receptor to G-proteins, effectively turning off G-protein-mediated signaling. wikipedia.orgabcam.com

BRD5814's characterization as a β-arrestin biased D2R antagonist implies that it stabilizes a receptor conformation that is preferentially recognized and phosphorylated by specific GRKs, leading to the recruitment of β-arrestin. acs.orgresearchgate.net GRK2, in particular, has been shown to play a significant role in the regulation of D2R signaling and can be recruited to the membrane by G protein βγ subunits. wikipedia.org The specific GRKs involved in the phosphorylation of the D2R in response to BRD5814 would determine the subsequent β-arrestin recruitment and downstream signaling events.

Differential Recruitment of β-Arrestin1 and β-Arrestin2

There are two primary non-visual arrestin isoforms, β-arrestin1 (arrestin-2) and β-arrestin2 (arrestin-3), which are widely expressed. mdpi.comabcam.comembopress.org While they share many functions, there is growing evidence that they can have distinct roles in GPCR signaling and trafficking. mdpi.comfrontiersin.orgbiorxiv.org

The differential recruitment of β-arrestin1 and β-arrestin2 can be influenced by the specific GPCR, the activating ligand, and the pattern of receptor phosphorylation by GRKs. biorxiv.org Some studies suggest that β-arrestin2 is more prominently involved in receptor internalization, while β-arrestin1 may have a greater role in certain signaling pathways. frontiersin.org For the D2R, BRD5814 has been described as a β-arrestin2 biased antagonist. researchgate.net This suggests that BRD5814 promotes a D2R conformation that is preferentially recognized by GRKs that create a phosphorylation pattern leading to the specific recruitment of β-arrestin2. revvity.com This selective recruitment of β-arrestin2 is likely a key determinant of the unique pharmacological profile of BRD5814. researchgate.net

Table 2: Proteins Mentioned in this Article

Compound/Protein Name Full Name
BRD5814 N/A
D2R Dopamine D2 Receptor
cAMP Cyclic Adenosine (B11128) Monophosphate
ERK1/2 Extracellular signal-regulated kinases 1 and 2
DARPP-32 Dopamine- and cAMP-regulated phosphoprotein, 32 kDa
GRKs GPCR Kinases
β-Arrestin1 Beta-Arrestin 1 (Arrestin-2)
β-Arrestin2 Beta-Arrestin 2 (Arrestin-3)
PKA Protein Kinase A
PP1 Protein Phosphatase-1
MEK1/2 Mitogen-activated protein kinase kinase 1/2

Comparative Pharmacological Profiling with Other D2R Ligands

BRD5814 is a novel, highly brain-penetrant compound that acts as a functionally biased ligand at the dopamine D2 receptor (D2R). researchgate.netacs.org Its unique pharmacological profile, characterized by a preference for the β-arrestin signaling pathway over the G-protein pathway, distinguishes it from traditional D2R ligands and offers a promising avenue for developing therapeutics with improved efficacy and fewer side effects. researchgate.netacs.orgnih.gov

Distinction from Unbiased Antagonists

Traditional antipsychotics, such as haloperidol, are classified as unbiased antagonists of the D2R. This means they block both G-protein-dependent (Gαi/o) signaling and G-protein-independent (β-arrestin) signaling pathways with roughly equal potency. acs.orgbiomolther.org This indiscriminate blockade is believed to contribute to both the therapeutic effects (antagonism of dopamine hyperactivity in the mesolimbic pathway) and the significant motor side effects, like extrapyramidal symptoms (EPS). researchgate.nettandfonline.com

BRD5814, in stark contrast, is a β-arrestin-biased D2R antagonist. researchgate.netacs.org It preferentially antagonizes the β-arrestin signaling cascade while having a much weaker effect on the G-protein pathway. researchgate.net This functional selectivity represents a significant mechanistic departure from unbiased antagonists. The hypothesis underlying this approach is that the antipsychotic efficacy is primarily driven by β-arrestin signaling, whereas the motor side effects are linked to the inhibition of the D2R-Gαi/o pathway in the striatum. researchgate.netbiomolther.org By selectively targeting the β-arrestin pathway, BRD5814 aims to retain antipsychotic-like activity while minimizing the risk of motor deficits. researchgate.netacs.org

FeatureBRD5814 (β-Arrestin Biased)Haloperidol (Unbiased Antagonist)
Primary Target Dopamine D2 ReceptorDopamine D2 Receptor
Gαi/o Pathway Weakly antagonistic/avoids inhibitionStrong antagonism
β-Arrestin Pathway Strong antagonismStrong antagonism
Functional Profile Biased antagonistUnbiased antagonist
Hypothesized Clinical Outcome Antipsychotic effect with reduced motor side effectsAntipsychotic effect with a higher propensity for motor side effects

Comparison with Other Biased D2R Ligands (e.g., BRD4018)

BRD5814 is part of a broader research effort to develop functionally selective D2R ligands. Another such compound is BRD4018, which is also described as a β-arrestin-biased D2R antagonist. researchgate.net Both BRD5814 and BRD4018 were developed to preferentially inhibit the β-arrestin pathway over G-protein signaling. researchgate.net

While both compounds share the same general mechanism of β-arrestin bias, subtle differences in their pharmacological profiles, such as their degree of bias and potency at each pathway, can lead to distinct biological and behavioral effects. Research utilizing both BRD5814 and BRD4018 has demonstrated their utility as tools to probe the specific roles of D2R signaling pathways. researchgate.net For instance, both have been used to test the hypothesis that β-arrestin-biased D2 antagonists can achieve antipsychotic-like effects, such as rescuing amphetamine-induced hyperactivity in rodent models, without causing the motor impairments seen with unbiased drugs. researchgate.net The development of multiple biased ligands like BRD5814 and BRD4018 allows for a more nuanced understanding of the structure-activity relationships that govern functional selectivity at the D2R. monash.edu

CompoundPrimary MechanismInvestigated Therapeutic Application
BRD5814 β-arrestin-biased D2R antagonistPotential antipsychotic with reduced motor side effects
BRD4018 β-arrestin-biased D2R antagonistPotential antipsychotic with reduced motor side effects
UNC9975 β-arrestin-biased D2R partial agonistPotential antipsychotic with reduced catalepsy
Sumanirole Unbiased D2R agonistUsed as a scaffold for developing G-protein-biased agonists

Elucidation of Mechanisms Explaining Differential Behavioral Outcomes

The differential behavioral outcomes observed with biased D2R ligands like BRD5814 compared to unbiased antagonists are rooted in the distinct roles of the G-protein and β-arrestin signaling pathways in different brain regions. researchgate.net

Antipsychotic-like Efficacy: The therapeutic action of antipsychotics is linked to reducing hyperactive dopaminergic signaling in the mesolimbic system. tandfonline.com Evidence suggests that the D2R-β-arrestin2 signaling pathway is a major driver of antipsychotic efficacy. researchgate.netacs.org By selectively antagonizing this pathway, BRD5814 can produce antipsychotic-like effects, as demonstrated by its ability to mitigate amphetamine-induced hyperlocomotion in animal models. researchgate.netacs.org This efficacy was shown to be dependent on β-arrestin2, as the effects were diminished in knockout mice. biomolther.org

Reduced Motor Side Effects: Severe motor side effects, such as catalepsy (a rodent analog of parkinsonian rigidity), are a major drawback of typical antipsychotics like haloperidol. researchgate.netbiomolther.org These effects are strongly associated with the blockade of Gαi/o signaling in the striatum. researchgate.net Because BRD5814 is designed to largely spare this G-protein pathway, it exhibits a significantly lower propensity to induce catalepsy or impair motor performance on tests like the rotarod, even at doses that show antipsychotic-like activity. researchgate.netacs.orgbiomolther.org

Furthermore, the differential expression of signaling proteins, such as G protein-coupled receptor kinase 2 (GRK2) and β-arrestin2, in various brain regions like the cortex and striatum may contribute to the distinct actions of biased ligands. researchgate.net A β-arrestin2-biased D2R ligand can act as an antagonist in the striatum (where β-arrestin2 expression is high) while behaving as an agonist in the cortex (where expression levels differ), potentially allowing it to address both positive and negative/cognitive symptoms of schizophrenia simultaneously. tandfonline.comresearchgate.net This regional and pathway-specific activity provides a compelling mechanistic explanation for the improved therapeutic index of compounds like BRD5814. acs.org

Signaling PathwayAssociated Behavioral OutcomeEffect of BRD5814
D2R-β-Arrestin Antipsychotic efficacyAntagonism
D2R-Gαi/o Motor control (inhibition leads to side effects)Weak antagonism/spared

Implications for Next Generation Therapeutics

Strategic Approaches for Pathway-Selective Drug Design

The investigation into BRD5814 exemplifies a strategic approach to drug design centered on achieving pathway selectivity at GPCRs. Traditional GPCR ligands often modulate multiple downstream signaling pathways simultaneously, which can contribute to both therapeutic effects and undesirable side effects. Biased ligands, such as BRD5814, are designed to preferentially activate or inhibit specific signaling cascades downstream of the receptor. wikipedia.orgnih.govnih.gov In the case of BRD5814, the focus is on antagonizing the β-arrestin pathway while potentially sparing G protein-mediated signaling. This functional selectivity represents a departure from traditional, balanced ligand design and offers a refined method for targeting specific physiological outcomes. wikipedia.orgnih.govnih.gov The development and study of compounds like BRD5814 provide valuable insights into the structural determinants of biased signaling, guiding future efforts in designing molecules with tailored signaling profiles. The synthesis of azetidine (B1206935) analogues, including BRD5814, further demonstrates advancements in chemical strategies applicable to drug discovery campaigns targeting specific structural motifs.

Potential for Enhanced Therapeutic Indices in Neurological and Psychiatric Conditions

BRD5814's profile as a β-arrestin biased D2R antagonist suggests significant potential for enhancing therapeutic indices, particularly in the treatment of neurological and psychiatric conditions like schizophrenia. wikipedia.orgnih.govnih.gov Existing antipsychotic medications, which primarily target the D2R, often produce motoric side effects attributed to their modulation of both G protein-dependent and β-arrestin pathways. nih.govnih.gov Research findings indicate that BRD5814 demonstrated efficacy in a mouse model of amphetamine-induced hyperlocomotion, a common model for testing antipsychotic potential. Crucially, this efficacy was observed with strongly reduced motoric side effects in a rotarod performance test in mice. wikipedia.orgnih.govnih.gov This preclinical evidence supports the hypothesis that selectively targeting the β-arrestin pathway at the D2R could maintain antipsychotic efficacy while minimizing debilitating motor complications, thereby increasing the therapeutic index. nih.govnih.gov The broader implications of biased GPCR ligands for improving treatments for various psychiatric disorders are also being explored.

Future Research Directions

Exploration of Additional D2R Signaling Pathways

The current understanding of BRD5814's mechanism is centered on its bias between the canonical Gαi/o-mediated pathway and the β-arrestin-mediated pathway. acs.org However, D2R signaling is more complex. Future research should delve into other, less-explored signaling cascades to build a more comprehensive picture of BRD5814's effects.

While the primary G-protein pathway for D2R is the inhibition of adenylyl cyclase via Gαi/o, the Gβγ subunits released upon G-protein activation can also trigger their own signaling cascades, including the activation of phospholipase C (PLC), phosphatidylinositol 3-kinase (PI3K), and protein kinase D (PKD). mdpi.com It remains to be determined how a β-arrestin biased antagonist like BRD5814 influences these Gβγ-dependent pathways. Furthermore, the β-arrestin signaling cascade itself is multifaceted, involving the regulation of the AKT/GSK3β pathway and the activation of mitogen-activated protein kinases (MAPKs). mdpi.com A deeper investigation into the specific downstream effectors modulated by BRD5814 is warranted.

Another critical area of inquiry is the impact of BRD5814 on D2R heteroreceptor complexes. D2Rs are known to form complexes with other receptors, such as adenosine (B11128) A2A receptors and serotonin (B10506) 5-HT2A receptors, which can allosterically modulate D2R signaling and introduce another layer of bias. frontiersin.orgnih.gov For instance, activation of the A2A receptor in an A2A-D2R heteromer can reduce D2R G-protein signaling and switch it towards a β-arrestin-dependent pathway. frontiersin.org Investigating how BRD5814 acts on these heteroreceptor complexes is crucial for understanding its effects in a more physiologically relevant context.

Investigation of BRD5814's Effects in Diverse Neural Circuits

Initial studies with BRD5814 have logically focused on striatal circuits, particularly the medium-spiny neurons (MSNs) of the indirect pathway, which are densely populated with D2Rs and central to the motor side effects of antipsychotics. mdpi.com To fully assess its therapeutic potential, especially for the complex symptoms of disorders like schizophrenia, research must extend to other critical brain circuits.

Mesocortical and Prefrontal Cortex (PFC) Circuits: Dopamine (B1211576) signaling in the PFC is vital for executive functions, which are often impaired in schizophrenia. D2Rs are expressed on various neurons in the PFC, including on fast-spiking GABAergic interneurons that regulate cortical network activity. mdpi.comfrontiersin.org Studying the effects of BRD5814 in these circuits could reveal its potential to ameliorate cognitive deficits.

Amygdala Circuits: The amygdala is a key hub for processing emotion and anxiety. nih.gov Given the high comorbidity of anxiety with psychotic disorders, understanding how a β-arrestin biased D2R antagonist modulates the BLA-CeA (basolateral to central amygdala) projection and other amygdala pathways could uncover additional therapeutic applications. nih.gov

Hippocampal and Thalamic Inputs to the Striatum: The striatum integrates inputs from various regions, including the hippocampus and thalamus, to guide learning and action selection. frontiersin.orgnih.gov These pathways are subject to neuromodulation by dopamine and other monoamines. nih.govfrontiersin.org Future studies should examine how BRD5814's selective antagonism of D2R-βarr2 signaling at these specific synapses influences synaptic plasticity and information processing within the broader basal ganglia network.

Development of Novel Research Tools and Methodologies for Biased Ligand Assessment

A significant challenge in the field of functional selectivity is the lack of standardized methods for quantifying and comparing ligand bias. biorxiv.org Advancing the study of compounds like BRD5814 will depend on technological and methodological innovation.

The development of more sophisticated research tools is paramount. This includes creating novel biosensors with improved sensitivity for detecting receptor-effector interactions (e.g., D2R-G protein vs. D2R-β-arrestin) in living cells and, ultimately, in vivo. researchgate.net Advanced imaging modalities, such as refining PET imaging techniques beyond simple receptor occupancy to potentially visualize pathway-specific engagement, would be a major leap forward. researchgate.netmovementdisorders.org

In parallel, computational approaches are becoming indispensable. The development and application of novel software for molecular modeling, such as biased docking protocols that incorporate target-specific information or tools for analyzing ligand transport, can accelerate the rational design of new biased ligands. muni.czspringernature.com Furthermore, creating comprehensive and curated databases of biased ligands is essential for the field. biorxiv.org Integrating these large datasets with machine learning algorithms could help classify ligands by their signaling "footprints" and predict their therapeutic profiles. researchgate.net

Elucidation of Long-Term Neuroadaptive Changes Induced by BRD5814

The brain is a dynamic organ that adapts to chronic drug exposure. While BRD5814's acute profile is promising, its long-term effects are unknown and represent a critical area for future research. Chronic administration of D2R ligands can lead to significant neuroadaptive changes, including alterations in receptor expression and circuit architecture. nih.gov

Key questions to be addressed include:

Receptor Regulation: Does chronic treatment with BRD5814 lead to changes in the expression levels or sensitivity of D2Rs or other neurotransmitter receptors?

Synaptic Plasticity: How does long-term selective blockade of the D2R-βarr2 pathway affect synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD), which are fundamental to learning, memory, and motor control? movementdisorders.orgnih.gov

Circuit Remodeling: Could chronic BRD5814 administration induce structural changes in neural circuits, such as altering the neuronal architecture or connectivity between striatal output pathways? nih.gov

Gene Expression: What are the downstream consequences of long-term β-arrestin biased antagonism on gene expression programs, including those related to neurotrophic factors like BDNF, which are implicated in the pathophysiology of psychiatric disorders? mdpi.com

Integration with Systems Biology and Network Pharmacology Approaches

To move beyond a single-target view of drug action, future research on BRD5814 must integrate systems-level perspectives. Network pharmacology and systems biology offer powerful frameworks for understanding how a drug's effects propagate through complex biological networks. mdpi.comnih.gov

This approach allows researchers to construct and analyze interaction networks to predict a drug's broader impact. mdpi.comresearchgate.net By mapping the known targets of BRD5814 within comprehensive biological networks, it may be possible to identify key "hub genes" or signaling nodes that are critically affected by its biased signaling profile. mdpi.com Computational modeling of D2R signaling pathways can simulate the effects of biased ligands, providing insights into how the balance between D2Rs and other regulatory proteins, like Regulators of G protein Signaling (RGS), might be altered in disease states and restored by a compound like BRD5814. plos.org This holistic approach can provide a deeper understanding of a drug's mechanism, predict potential off-target effects, and help identify novel therapeutic opportunities. nih.govresearchgate.net

Q & A

Q. What is the molecular mechanism of BRD5814's biased signaling at the D2 dopamine receptor (D2R)?

BRD5814 exhibits functional selectivity at D2R, acting as a β-arrestin pathway antagonist (EC₅₀ = 0.061 μM, 80% efficacy) and a Gαi/cAMP pathway agonist (EC₅₀ = 0.54 μM, 85% efficacy) . This biased signaling arises from structural interactions: the ortho-CF₃ group in BRD5814 stabilizes a conformation favoring G-protein coupling by interacting with H393<sup>6.55</sup>, a critical residue for signaling bias . To investigate this, employ radioligand binding assays for receptor affinity and parallel pathway-specific assays (e.g., cAMP accumulation for G-protein activity, Tango assay for β-arrestin recruitment) .

Q. How should researchers design experiments to validate BRD5814's structure-activity relationships (SAR)?

Initial SAR studies replaced BRD7640's pyrrolidine core with a 4-piperidine moiety, enhancing agonist activity in both pathways . To replicate and extend SAR:

  • Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups) at the ortho position.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with D2R's transmembrane domains.
  • Validate predictions via functional assays and compare efficacy/EC₅₀ values against BRD5814 .

Q. What in vivo models are appropriate for testing BRD5814's efficacy in neuropsychiatric disorders?

BRD5814 reduced hyperactivity in amphetamine-induced mouse models (e.g., rotarod tests) while minimizing motor side effects . For translational relevance:

  • Use dopamine dysregulation models (e.g., Shank3-duplication mice for autism spectrum disorder).
  • Quantify behavioral outcomes (open-field locomotion, prepulse inhibition) pre- and post-administration.
  • Include pharmacokinetic analyses (plasma/brain concentration) to correlate exposure with efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions between BRD5814's in vitro potency and in vivo efficacy?

Discrepancies may arise from assay conditions (e.g., cell-line-specific receptor expression) or metabolic instability. To address this:

  • Compare BRD5814's stability in liver microsomes vs. plasma.
  • Use conditional knockout mice (e.g., β-arrestin-2 KO) to isolate pathway contributions in vivo.
  • Apply systems pharmacology modeling to integrate PK/PD data and predict tissue-specific effects .

Q. What methodologies confirm BRD5814's target engagement in complex biological systems?

  • Receptor occupancy assays: Use [<sup>3</sup>H]-spiperone competition binding in brain homogenates.
  • Biased signaling quantification: Calculate ΔΔlog(τ/KA) values to quantify bias between β-arrestin and G-protein pathways.
  • In situ proximity ligation assays (PLA): Visualize BRD5814-induced receptor-arrestin/G-protein complexes in brain slices .

Q. How should researchers analyze conflicting signaling data across assay platforms?

Contradictions (e.g., agonist vs. antagonist readouts) may stem from assay sensitivity or contextual bias. Mitigate this by:

  • Standardizing assay conditions (e.g., uniform cell lines, cAMP detection kits).
  • Applying normalization to internal controls (e.g., % response relative to full agonists like quinpirole).
  • Using meta-analysis frameworks to weight data by assay robustness and reproducibility .

Methodological Best Practices

  • Reproducibility: Follow Beilstein Journal guidelines for experimental details: report synthesis protocols, purity (>95% by HPLC), and spectral data (NMR, HRMS) in supporting information .
  • Data transparency: Share raw data (dose-response curves, behavioral videos) via repositories like Zenodo, citing DOIs in publications .
  • Ethical compliance: For in vivo studies, include IACUC approval details and ARRIVE 2.0 checklist items (e.g., randomization, blinding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRD5814
Reactant of Route 2
BRD5814

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.